2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a naphthalene ring substituted with a fluorine atom and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The fluorine atom on the naphthalene ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Scientific Research Applications
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 1-fluoronaphthalen-2-ylboronic acid
- 1-fluoronaphthalen-2-ylmethanol
- 2-(aminomethyl)-1-fluoronaphthalene
Uniqueness
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane group, which enhances its stability and reactivity in Suzuki-Miyaura coupling reactions compared to other boronic acids or esters. This makes it a valuable reagent in organic synthesis, particularly for the formation of biaryl compounds.
Properties
CAS No. |
1450835-15-0 |
---|---|
Molecular Formula |
C16H18BFO2 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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